L-Cyclopropylglycine
Overview
Description
Synthesis Analysis
The synthesis of cyclopropylglycines, including L-Cyclopropylglycine, is based on various methods such as carbene and ylide addition to alkenes, enzymatic reactions, the Kulinkovich cyclopropanation of esters and amides, MIRC reactions, the modification of cyclopropanecarbaldehydes by the Strecker reaction, and other transformations of functional groups of cyclopropanes .Molecular Structure Analysis
The molecular structure of L-Cyclopropylglycine consists of a cyclopropyl group attached to a glycine molecule . The InChI key for this compound is BUSBCPMSNBMUMT-BYPYZUCNSA-N .Chemical Reactions Analysis
The main methods of synthesis of cyclopropylglycines are based on the carbene and ylide addition to alkenes, enzymatic reactions, the Kulinkovich cyclopropanation of esters and amides, MIRC reactions, the modification of cyclopropanecarbaldehydes by the Strecker reaction, and other transformations of functional groups of cyclopropanes .Physical And Chemical Properties Analysis
L-Cyclopropylglycine has a boiling point of 253.5±23.0 °C (Predicted), a density of 1.321±0.06 g/cm3 (Predicted), and is soluble in water but insoluble in ethanol . It has an optical activity of [α]/D +101±4°, c = 1% in 1 M HCl .Scientific Research Applications
Asymmetric Synthesis
L-Cyclopropylglycine is used in the asymmetric synthesis of non-natural amino acids . A self-sufficient bifunctional enzyme integrating reductive amination and coenzyme regeneration activities was developed and successfully employed to synthesize (S)-cyclopropylglycine . This process has an improved reaction rate 2.1-fold over the native enzymes and a short bioconversion period of 6 hours at a high substrate concentration .
Industrial Application
The newly developed NADH-driven biocatalytic system could be utilized as a self-sufficient biocatalyst for industrial application in the synthesis of (S)-cyclopropylglycine . This compound provides a chiral center and cyclopropyl fragment for the frequent synthesis of preclinical/clinical drug molecules .
Synthesis of Non-Natural Amino Acids
L-Cyclopropylglycine is used in the synthesis of non-natural amino acids . The main methods of synthesis of cyclopropylglycines are based on the carbene and ylide addition to alkenes, enzymatic reactions, the Kulinkovich cyclopropanation of esters and amides, MIRC reactions, the modification of cyclopropanecarbaldehydes by the Strecker reaction, and other transformations of functional groups of cyclopropanes .
Pharmaceutical Applications
L-Cyclopropylglycine is an important raw material and intermediate used in organic synthesis, pharmaceuticals , agrochemicals, and dyestuff . It is often incorporated into various bioactive peptides such as cyclosporins, vancomycin and actinomycins, consequently leading to improved bioavailability and metabolic stability .
Enzymatic Cofactor Recycling
A bifunctional enzyme preparation has been used for the stereoselective synthesis of (S)-2-cyclopropyl-glycine . The approach consists of a reductive amination where enzymatic cofactor recycling is required to shift the equilibrium towards amino acid synthesis .
Synthesis of Cyclopropylglycines
L-Cyclopropylglycine is used in the synthesis of cyclopropylglycines . These compounds have attracted interest as conformationally rigid cyclopropane-containing analogs of glutamic acid and proline and also as components of physiologically active peptides .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that l-cyclopropylglycine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Mode of Action
It is synthesized through various methods, including carbene and ylide addition to alkenes, enzymatic reactions, the kulinkovich cyclopropanation of esters and amides, mirc reactions, the modification of cyclopropanecarbaldehydes by the strecker reaction, and other transformations of functional groups of cyclopropanes .
Biochemical Pathways
It is known that l-cyclopropylglycine is used as a conformationally rigid cyclopropane-containing analog of glutamic acid and proline and also as components of physiologically active peptides .
Pharmacokinetics
It is known that l-cyclopropylglycine is soluble in water and insoluble in ethanol .
properties
IUPAC Name |
(2S)-2-amino-2-cyclopropylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c6-4(5(7)8)3-1-2-3/h3-4H,1-2,6H2,(H,7,8)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSBCPMSNBMUMT-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363564 | |
Record name | L-Cyclopropylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Cyclopropylglycine | |
CAS RN |
49606-99-7 | |
Record name | L-Cyclopropylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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